molecular formula C17H11FN2O3 B11056410 6-amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11056410
M. Wt: 310.28 g/mol
InChI Key: XBZBJZKYFJMYMI-UHFFFAOYSA-N
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Description

6-Amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dioxolo ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dioxolo ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the dioxolo ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-Amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide: Lacks the amino group.

    6-Amino-8-phenyl-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide: Lacks the fluorine atom on the phenyl group.

    6-Amino-8-(4-chlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of both the amino group and the fluorophenyl group in 6-amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromen-7-yl cyanide makes it unique compared to its analogs

Properties

Molecular Formula

C17H11FN2O3

Molecular Weight

310.28 g/mol

IUPAC Name

6-amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C17H11FN2O3/c18-10-3-1-9(2-4-10)16-11-5-14-15(22-8-21-14)6-13(11)23-17(20)12(16)7-19/h1-6,16H,8,20H2

InChI Key

XBZBJZKYFJMYMI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

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